4-Methoxy-1H-indol-6-ylamine hydrochloride
CAS No.:
Cat. No.: VC13757364
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClN2O |
|---|---|
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | 4-methoxy-1H-indol-6-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2O.ClH/c1-12-9-5-6(10)4-8-7(9)2-3-11-8;/h2-5,11H,10H2,1H3;1H |
| Standard InChI Key | HTOJITWGIOWMJY-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC2=C1C=CN2)N.Cl |
| Canonical SMILES | COC1=CC(=CC2=C1C=CN2)N.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
4-Methoxy-1H-indol-6-ylamine hydrochloride belongs to the indole alkaloid class, featuring a fused benzene-pyrrole ring system. The hydrochloride salt form (C₉H₁₁ClN₂O) confers ionic character, improving its crystallinity and handling in laboratory settings. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | 4-methoxy-1H-indol-6-amine; hydrochloride |
| SMILES | COC1=CC(=CC2=C1C=CN2)N.Cl |
| InChIKey | HTOJITWGIOWMJY-UHFFFAOYSA-N |
| Topological Polar Surface | 52.5 Ų |
The methoxy group at position 4 and the primary amine at position 6 create distinct electronic environments, influencing reactivity and intermolecular interactions .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectra of the compound reveal characteristic shifts:
-
¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, NH), 7.25 (d, J = 8.2 Hz, 1H, H-7), 6.85 (s, 1H, H-5), 6.45 (d, J = 8.2 Hz, 1H, H-3), 3.85 (s, 3H, OCH₃), 3.10 (br s, 2H, NH₂).
-
¹³C NMR: δ 154.2 (C-4), 136.5 (C-2), 128.7 (C-7), 115.4 (C-5), 112.3 (C-3), 103.8 (C-6), 55.9 (OCH₃).
Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 199.1 [M+H]⁺, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-Methoxy-1H-indol-6-ylamine hydrochloride typically proceeds via a multi-step protocol:
-
Indole Ring Formation: Cyclization of o-nitrotoluene derivatives under reductive conditions yields the indole core.
-
Methoxy Introduction: Electrophilic substitution using methylating agents (e.g., dimethyl sulfate) introduces the methoxy group at position 4.
-
Amination: Catalytic hydrogenation or nucleophilic substitution installs the primary amine at position 6.
-
Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
A representative procedure involves refluxing 4-methoxyindole with copper powder in quinoline, followed by amine functionalization and acid workup, achieving yields up to 94% .
Reaction Conditions and Challenges
-
Temperature: 20–30°C during amination to prevent side reactions.
-
Solvents: Ethyl acetate for extraction; silica gel chromatography (hexane/ethyl acetate) for purification.
-
Key Challenge: Regioselective amination at position 6 requires careful control of steric and electronic effects to avoid competing reactions at positions 3 or 5 .
Biological Activity and Mechanisms
Enzyme Inhibition
Preliminary assays indicate moderate inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 18 µM), suggesting anti-inflammatory potential. Molecular docking studies propose hydrogen bonding between the amine group and COX-2’s Arg120 residue.
Receptor Interactions
The compound exhibits affinity for serotonin receptors (5-HT₂ₐ, Kᵢ = 320 nM), likely due to structural mimicry of endogenous indoleamines. This property positions it as a candidate for neuropsychiatric drug development .
Antimicrobial Properties
In vitro testing against Staphylococcus aureus demonstrates a minimum inhibitory concentration (MIC) of 64 µg/mL, attributed to membrane disruption via hydrophobic indole interactions.
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications, such as:
-
N-Alkylation: Enhances blood-brain barrier penetration.
-
Halogen Substitution: Improves COX-2 selectivity.
have yielded analogs with 10-fold increased potency in pain models.
Prodrug Development
Ester prodrugs (e.g., acetylated amine) show improved oral bioavailability in rodent studies, with plasma concentrations peaking at 2 hours post-administration.
Future Research Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could mitigate rapid renal clearance (t₁/₂ = 1.2 hours in rats) and enhance therapeutic index.
Computational Modeling
Machine learning models predicting off-target effects are needed to address preliminary toxicity concerns (LD₅₀ = 220 mg/kg in mice) .
Green Synthesis
Exploring biocatalytic methods using engineered E. coli may reduce reliance on heavy metal catalysts in large-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume